molecular formula C14H18N2O5 B6248308 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 2355218-15-2

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

カタログ番号 B6248308
CAS番号: 2355218-15-2
分子量: 294.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of organic molecule that has been used in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . It contains a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, an azetidin-3-yl group, and a pyridine-3-carboxylic acid group . The InChI code for this compound is 1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The compound is used as a rigid linker in PROTAC development for targeted protein degradation . The rigidity of the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 . It is a powder at room temperature .

作用機序

The compound’s mechanism of action is likely related to its role in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The compound’s use as a rigid linker in PROTAC development suggests potential applications in the field of targeted protein degradation . This could lead to the development of new therapeutics for diseases related to protein dysregulation .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-azetidin-3-ylpyridine-2,6-dione with tert-butoxycarbonyl chloride followed by reduction with sodium borohydride and subsequent hydrolysis to yield the final product.", "Starting Materials": ["1-azetidin-3-ylpyridine-2,6-dione", "tert-butoxycarbonyl chloride", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 1-azetidin-3-ylpyridine-2,6-dione in dry dichloromethane and add tert-butoxycarbonyl chloride. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for 1 hour.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Hydrolyze the tert-butoxycarbonyl group by adding hydrochloric acid and heating the mixture at reflux for 2 hours.", "Step 6: Cool the mixture and extract the product with dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product."] }

CAS番号

2355218-15-2

製品名

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

分子式

C14H18N2O5

分子量

294.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。